molecular formula C12H10N2O B12605349 3-(3-Oxopropyl)-1H-indole-5-carbonitrile CAS No. 917885-09-7

3-(3-Oxopropyl)-1H-indole-5-carbonitrile

Cat. No.: B12605349
CAS No.: 917885-09-7
M. Wt: 198.22 g/mol
InChI Key: HXWVLRDWEFAVAH-UHFFFAOYSA-N
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Description

3-(3-Oxopropyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxopropyl)-1H-indole-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Functional Group Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

    Oxopropyl Group Addition: The 3-oxopropyl group can be introduced through a Friedel-Crafts acylation reaction using propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxopropyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-(3-Oxopropyl)-1H-indole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Oxopropyl)-1H-indole-5-carbonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Oxopropyl)-1H-indole-2-carbonitrile: Similar structure but with the nitrile group at the 2-position.

    3-(3-Oxopropyl)-1H-indole-4-carbonitrile: Similar structure but with the nitrile group at the 4-position.

    3-(3-Oxopropyl)-1H-indole-6-carbonitrile: Similar structure but with the nitrile group at the 6-position.

Uniqueness

3-(3-Oxopropyl)-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

917885-09-7

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-(3-oxopropyl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C12H10N2O/c13-7-9-3-4-12-11(6-9)10(8-14-12)2-1-5-15/h3-6,8,14H,1-2H2

InChI Key

HXWVLRDWEFAVAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCC=O

Origin of Product

United States

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